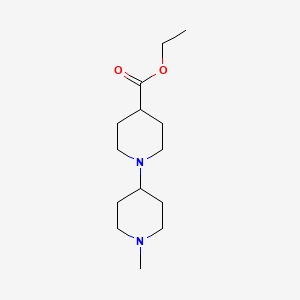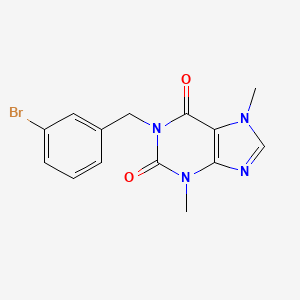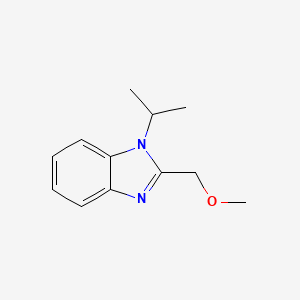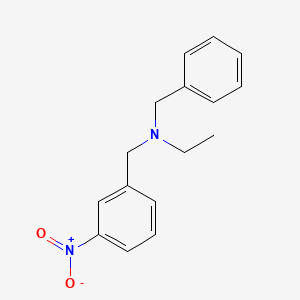![molecular formula C17H21N3O2 B5855328 N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and neuropathic pain. N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide selectively binds to and blocks the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. By blocking this receptor, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease. In addition, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. However, it is important to note that N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the potential use of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide as a therapeutic agent in various diseases. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to understand the mechanism of action of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide and its effects on different cell types and tissues.
Synthesis Methods
The synthesis of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 1-adamantyl isocyanate in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. This method has been optimized to produce high yields of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide with high purity.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-15(14-2-1-3-19-10-14)20-22-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOCOWHEVGQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CN=CC=C4)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-3-YL)methylidene]amino adamantane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)






![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)

![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)